molecular formula C10H9F2NO B2828847 1-(2,4-Difluorophenyl)pyrrolidin-2-one CAS No. 124704-76-3

1-(2,4-Difluorophenyl)pyrrolidin-2-one

Cat. No.: B2828847
CAS No.: 124704-76-3
M. Wt: 197.185
InChI Key: RSNYNWHBSFFLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a 2,4-difluorophenyl group

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 2,4-difluoroaniline with γ-butyrolactone in the presence of a base, leading to the formation of the desired pyrrolidinone derivative. Another approach includes the ring contraction and deformylative functionalization of piperidine derivatives, which involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-Difluorophenyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s structural features make it a valuable tool in the study of enzyme interactions and protein-ligand binding.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: The compound is used in the development of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

Properties

IUPAC Name

1-(2,4-difluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNYNWHBSFFLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 64.6 g of 2,4-difluoroaniline, 51.7 g of butyrolactone, 2 g of p-toluenesulphonic acid and a few drops of water is warmed to reflux (100 ° C.) with stirring. The water which forms is removed by distillation via a vigorous stream of nitrogen. During this operation, the internal temperature increases to 162° over the course of 15 hours. After cooling to room temperature, the mixture is diluted with 100 ml of diethyl ether. The ether solution is washed first with 5% strength HCl and then with 10% strength NaOH, dried and evaporated. The crystalline residue is recrystallized from ethanol. The 1-(2,4-difluorophenyl)pyrrolid-2-one obtained melts at 95°-97°.
Quantity
64.6 g
Type
reactant
Reaction Step One
Quantity
51.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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